molecular formula C16H14O3 B1597623 3-(o-Methoxyphenyl)-2-phenylacrylic acid CAS No. 20890-72-6

3-(o-Methoxyphenyl)-2-phenylacrylic acid

Cat. No.: B1597623
CAS No.: 20890-72-6
M. Wt: 254.28 g/mol
InChI Key: SJSYJHLLBBSLIH-KAMYIIQDSA-N
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Description

3-(o-Methoxyphenyl)-2-phenylacrylic acid (3-MPA) is a synthetic compound that has recently been gaining attention in the scientific research community. It has been found to have a wide range of applications, including drug discovery, biochemistry, and physiology. 3-MPA is a versatile compound that can be synthesized in various ways, making it an attractive option for laboratory experiments.

Scientific Research Applications

Nonlinear Optical Properties

A study focused on the synthesis, structural, spectroscopic evaluations, and nonlinear optical properties of a related compound, highlighting its potential in nonlinear optics due to the small energy gap between the frontier molecular orbitals. This aspect is crucial for materials used in optical switching and computing technologies (Ö. Tamer et al., 2015).

Therapeutic and Nutraceutical Applications

Another significant area of application is the therapeutic and nutraceutical potential of p-methoxycinnamic acid derivatives, derived from plants. These compounds exhibit a wide range of biologically useful properties, including antidiabetic, anticancer, antimicrobial, and neuroprotective activities. Their application in the food industry as nutraceutical agents and functional food ingredients has also been explored, demonstrating the compound's versatility in promoting health and preventing chronic diseases (Anna Płowuszyńska & A. Gliszczyńska, 2021).

Chemical Synthesis and Applications

The versatility of 3-(o-Methoxyphenyl)-2-phenylacrylic acid derivatives extends to chemical synthesis, where they serve as precursors for the synthesis of complex molecules. For instance, 3-aryltetronic acids have been synthesized from related compounds and used as precursors for vulpinic acids, showcasing the method's efficiency and the compounds' role in synthesizing natural products and pigments (A. Mallinger et al., 2009).

Renewable Building Blocks for Material Science

In material science, derivatives of phenylacrylic acid are explored as renewable building blocks. Phloretic acid, a related compound, has been utilized to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, indicating the potential of these compounds in developing sustainable materials with specific properties beneficial for a wide range of applications (Acerina Trejo-Machin et al., 2017).

Properties

IUPAC Name

(Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15-10-6-5-9-13(15)11-14(16(17)18)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSYJHLLBBSLIH-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20890-72-6, 25333-25-9
Record name 3-(o-Methoxyphenyl)-2-phenylacrylic acid, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020890726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bilicoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT9Z63AVPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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